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molecular formula C12H15ClO3 B8327772 Ethyl 3-(4-chloro-2-methylphenoxy)propanoate

Ethyl 3-(4-chloro-2-methylphenoxy)propanoate

Cat. No. B8327772
M. Wt: 242.70 g/mol
InChI Key: LIUYHDRSVNUHIO-UHFFFAOYSA-N
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Patent
US06576657B2

Procedure details

The sub-title compound was prepared according to the method described in Example 27(i) above from 4-chloro-2-methylphenol (4.99 g; 35.0 mmol), sodium (0.055 g; 2.4 mmol), ethanol (1.5 mL) and ethyl acrylate (4.1 g; 41 mmol). The crude product (1.98 g; 23%) was used for the next step without further purification.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.[Na].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=[CH2:13]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:13][CH2:12][C:11]([O:15][CH2:16][CH3:17])=[O:14])=[C:4]([CH3:9])[CH:3]=1 |^1:9|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C
Step Two
Name
Quantity
0.055 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product (1.98 g; 23%) was used for the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OCCC(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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